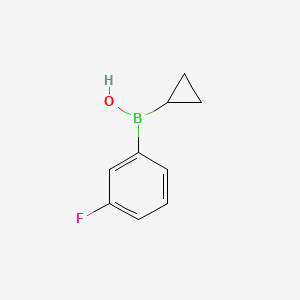

Cyclopropyl(3-fluorophenyl)borinic acid

Description

Contextualization within Modern Organoboron Chemistry

Organoboron chemistry has become an indispensable tool in modern synthetic organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net The field has evolved significantly since the pioneering work on triethylborane, with organoboron compounds now recognized as versatile building blocks and intermediates. researchgate.net Boronic acids and their derivatives, in particular, have seen a dramatic surge in use over the past three decades. nih.gov These compounds are valued for their stability, low toxicity, and diverse reactivity. nih.gov

The chemistry of organoboron compounds is characterized by the unique properties of the boron atom. With a vacant p-orbital, boron compounds act as Lewis acids, readily reacting with nucleophiles. researchgate.netwiley-vch.de This electrophilic nature is central to their synthetic utility, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govnih.gov The development of new organoboron reagents continues to expand the synthetic chemist's toolbox, enabling the construction of increasingly complex molecules. acs.org

Significance of Borinic Acids as Synthetic Intermediates and Reagents

While boronic acids [R-B(OH)₂] are widely utilized, borinic acids [R₂B-OH] represent another important class of organoboron compounds. wiley-vch.dewikipedia.org They serve as crucial intermediates in various transformations and possess unique reactivity profiles. mdpi.com Borinic acids and their derivatives are known to coordinate with alcohols, diols, and amino alcohols, a property that has been exploited in catalysis for reactions like the regioselective functionalization of diols and epoxide ring-opening reactions. mdpi.com

The synthesis of borinic acids can be achieved through several methods, including the reaction of organometallic reagents with borate (B1201080) esters or other boron sources. mdpi.com For instance, diarylborinic acids can be obtained by reacting arylmagnesium bromides with tri-n-butyl borate. mdpi.com The versatility of borinic acids extends to their use in cross-coupling reactions and as bioactive compounds. mdpi.com Their ability to form tetracoordinate boron species is a key feature that underpins many of their applications. mdpi.com

Research Trajectories of Cyclopropyl (B3062369) and Fluorophenyl Motifs in Organic Synthesis

The incorporation of specific structural motifs is a key strategy in the design of new molecules with desired properties. The cyclopropyl group and the fluorophenyl group are two such motifs that have seen increasing use in medicinal chemistry and materials science.

The cyclopropyl ring is a three-membered carbocycle that imparts unique conformational and electronic properties to a molecule. fiveable.me Its rigid structure can act as a conformational constraint, helping to position other functional groups for optimal interaction with biological targets. iris-biotech.deresearchgate.net The cyclopropyl group can also enhance metabolic stability, increase potency, and reduce off-target effects of drug candidates. iris-biotech.deresearchgate.netscientificupdate.com For example, replacing an N-ethyl group with an N-cyclopropyl group can prevent CYP450-mediated oxidation. iris-biotech.de The unique π-character of its C-C bonds also influences its reactivity. fiveable.meresearchgate.net

The fluorophenyl motif , particularly a fluorine atom on an aromatic ring, can significantly alter a molecule's physicochemical properties. tandfonline.com Fluorine is the most electronegative element, and its introduction can modulate the acidity or basicity of nearby functional groups, influence lipophilicity, and block metabolic pathways. tandfonline.combenthamscience.com The substitution of hydrogen with fluorine can lead to enhanced binding affinity to target proteins and improved metabolic stability. tandfonline.com For instance, a trifluoromethyl group can be used to deactivate an aromatic ring, thereby reducing its metabolism and increasing the drug's half-life. mdpi.com The strategic placement of fluorine atoms is a widely used tactic in drug discovery to fine-tune the pharmacokinetic and pharmacodynamic profiles of a molecule. tandfonline.comnih.gov

The combination of these three components—a borinic acid core, a cyclopropyl group, and a fluorophenyl substituent—in Cyclopropyl(3-fluorophenyl)borinic acid creates a powerful and versatile building block for the synthesis of novel and complex molecules with potentially enhanced biological activity and optimized properties.

Data Tables

Table 1: Properties of Key Structural Motifs

| Motif | Key Properties | Impact in Organic Synthesis |

| Borinic Acid | Lewis acidic, forms reversible covalent complexes. wikipedia.orgmdpi.com | Versatile synthetic intermediates, catalysts for regioselective functionalization. nih.govmdpi.com |

| Cyclopropyl Ring | Rigid, strained ring with unique electronic properties. fiveable.meresearchgate.net | Enhances metabolic stability, potency, and provides conformational constraint. iris-biotech.deresearchgate.netscientificupdate.com |

| Fluorophenyl Group | High electronegativity, alters pKa, lipophilicity, and metabolic stability. tandfonline.combenthamscience.com | Improves pharmacokinetic properties and binding affinity of drug candidates. tandfonline.comnih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C9H10BFO |

|---|---|

Molecular Weight |

163.99 g/mol |

IUPAC Name |

cyclopropyl-(3-fluorophenyl)borinic acid |

InChI |

InChI=1S/C9H10BFO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,12H,4-5H2 |

InChI Key |

DOEMJLYIJAGQQP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1CC1)(C2=CC(=CC=C2)F)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Cyclopropyl 3 Fluorophenyl Borinic Acid

Organometallic Reagent-Mediated Borylation Strategies for Borinic Acid Formation

The most direct and established methods for synthesizing borinic acids involve the reaction of highly reactive organometallic reagents with electrophilic boron compounds. nih.gov These strategies rely on the nucleophilic character of the organometallic species to form new carbon-boron bonds. For unsymmetrical borinic acids like Cyclopropyl(3-fluorophenyl)borinic acid, the sequential addition of two different organometallic reagents is a common and effective approach.

Grignard Reagent Addition to Boron Electrophiles

The use of Grignard reagents (R-Mg-X) is a foundational strategy for the formation of carbon-boron bonds. wikipedia.org To synthesize an unsymmetrical borinic acid, two different Grignard reagents can be added sequentially to a boron electrophile, such as a trialkoxyborane (e.g., trimethoxyborane, B(OMe)₃) or a boron trihalide (e.g., BF₃·OEt₂). nih.govmdpi.com

The synthesis would typically proceed in a two-step, one-pot sequence:

Formation of the first C-B bond by reacting one equivalent of the first Grignard reagent (e.g., cyclopropylmagnesium bromide) with the boron electrophile. This generates an intermediate boronic ester or halide.

Introduction of the second Grignard reagent (e.g., 3-fluorophenylmagnesium bromide) to react with the intermediate, forming the target unsymmetrical borinic acid after aqueous workup.

Careful control over temperature and stoichiometry is essential to favor the desired product and minimize the formation of symmetric borinic acids or triorganoboranes. nih.gov

Table 1: Grignard Reagent-Based Synthesis Scheme

| Step | Reactant 1 | Reactant 2 | Boron Source | Key Condition | Intermediate/Product |

| 1 | Cyclopropylmagnesium bromide | - | Trimethoxyborane | Low Temperature | Cyclopropylboronic acid dimethyl ester |

| 2 | Intermediate from Step 1 | 3-Fluorophenylmagnesium bromide | - | Sequential Addition | This compound |

Organolithium Reagent Quenching with Borate (B1201080) Esters

Similar to Grignard reagents, organolithium reagents (R-Li) are powerful nucleophiles used in borinic acid synthesis. nih.gov A highly effective method for preparing unsymmetrical borinic acids involves the reaction of an organolithium reagent with a boronic ester. mdpi.com This approach offers excellent control and selectivity.

For the synthesis of this compound, the process could involve:

Preparation of a boronic ester, such as (3-fluorophenyl)boronic acid pinacol (B44631) ester. This can be synthesized from 3-bromofluorobenzene via lithiation or a coupling reaction.

Reaction of this boronic ester with cyclopropyllithium. The organolithium compound adds to the boron center, forming a boronate complex.

Subsequent aqueous acidic workup hydrolyzes the complex to yield the final this compound.

This method is advantageous as it builds the unsymmetrical product from a well-defined boronic ester intermediate, which can often be purified before the final step. nih.gov

Controlled Stoichiometry for Selective Borinic Acid Generation

A major challenge in using organometallic reagents for borinic acid synthesis is controlling the degree of alkylation or arylation. mdpi.com The reaction of a boron electrophile like B(OR)₃ with an organometallic reagent can potentially yield a mixture of the mono-substituted boronic acid (RB(OH)₂), the di-substituted borinic acid (R₂BOH), and the tri-substituted triorganoborane (R₃B).

To selectively generate the desired borinic acid, precise stoichiometric control is paramount. nih.gov The general approach for a symmetric borinic acid involves using two equivalents of the organometallic reagent for every one equivalent of the boron electrophile. mdpi.com For an unsymmetrical product via sequential addition, one equivalent of each organometallic reagent is used.

Key factors for achieving selectivity include:

Stoichiometry: Using a precise 1:1 ratio of the first organometallic reagent to the boron source, followed by a 1:1 ratio of the second organometallic reagent to the intermediate boronic species.

Temperature: Reactions are typically conducted at low temperatures (e.g., -78 °C) to control the reactivity of the organometallic reagents and prevent over-addition. mdpi.com

Nature of the Boron Electrophile: The choice of leaving groups on the boron atom can influence reactivity. Aminoboranes, for instance, have been used to moderate the electrophilicity of the boron center, thereby preventing the unwanted third addition and favoring borinic acid formation. mdpi.com

Table 2: Stoichiometric Control in Borinic Acid Synthesis

| Molar Ratio (Organometallic:Boron) | Primary Product | Potential Byproducts |

| 1:1 | Boronic Acid / Ester | Borinic Acid, Triorganoborane |

| 2:1 | Borinic Acid / Ester | Boronic Acid, Triorganoborane |

| >2:1 | Triorganoborane | Borinic Acid |

Transition Metal-Catalyzed Borylation Approaches

Modern synthetic chemistry increasingly relies on transition metal catalysis to form carbon-boron bonds under milder conditions and with greater functional group tolerance. Palladium and copper are prominent metals used in these transformations.

Palladium-Catalyzed Direct Borylation Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are powerful tools for synthesizing arylboronic acids and their esters from aryl halides or triflates. wikipedia.org While these methods directly produce boronic acids, they are a crucial first step in a two-step strategy towards unsymmetrical borinic acids.

A plausible palladium-catalyzed route to this compound would involve:

Miyaura Borylation: A palladium catalyst, often with a specialized phosphine (B1218219) ligand (e.g., XPhos), is used to couple an aryl halide like 1-bromo-3-fluorobenzene (B1666201) with a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) (B₂(OH)₄). upenn.eduacs.orgacs.org This efficiently produces (3-fluorophenyl)boronic acid or its pinacol ester.

Organometallic Addition: The resulting boronic ester is then reacted with a cyclopropyl (B3062369) organometallic reagent (Grignard or organolithium) as described in section 2.1.2 to complete the synthesis.

This approach is highly modular and benefits from the mild conditions and broad substrate scope of palladium-catalyzed reactions. nih.govorganic-chemistry.org

Table 3: Typical Conditions for Palladium-Catalyzed Borylation

| Component | Example | Purpose |

| Aryl Halide | 1-Bromo-3-fluorobenzene | Aryl source |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Facilitates C-B bond formation |

| Ligand | SPhos, XPhos | Stabilizes and activates the Pd center |

| Base | KOAc, K₂CO₃ | Promotes the catalytic cycle |

| Solvent | Dioxane, Toluene, Ethanol (B145695) | Reaction medium |

Copper-Promoted Borylation Strategies

Copper catalysis has emerged as a cost-effective and powerful alternative for various borylation reactions. acs.org Copper-catalyzed systems are effective in the borylation of substrates like styrenes and in promoting the homocoupling of boronic acids. nih.govnih.gov

While a direct, one-step copper-catalyzed synthesis of this compound from three components is not yet standard, the principles of copper-mediated C-B bond formation are relevant. A potential synthetic application could involve the copper-catalyzed borylation of a suitable cyclopropyl or fluorophenyl precursor. For example, methods exist for the copper-catalyzed borylation of alkenes. acs.org A proposed mechanism often involves the formation of a copper-boryl ([Cu]-B) species which then adds across a double bond or participates in a coupling cycle. nih.gov This highlights the capability of copper to mediate the formation of the crucial C-B bonds that define the target molecule.

Dehydrogenative Borylation of Unsaturated Systems

Dehydrogenative borylation has emerged as a powerful, atom-economical method for forming carbon-boron bonds directly from C-H bonds. This approach avoids the need for pre-functionalized substrates, such as organic halides. Transition metal catalysts, particularly those based on rhodium and iridium, are pivotal in this transformation. bohrium.comnih.gov

For the synthesis of a cyclopropyl boronic acid precursor, a potential strategy involves the dehydrogenative borylation of a terminal alkene. Rhodium(I) catalysts, in combination with specific ligands like iPr-Foxap and a hydrogen acceptor such as norbornene, can preferentially yield dehydrogenative borylation products from aliphatic terminal alkenes. bohrium.comnih.gov This reaction proceeds at ambient temperature, offering an alternative to the hydroboration of alkynes. bohrium.com Similarly, rhodium complexes have been used effectively for the dehydrogenative borylation of cyclic alkenes, providing direct access to cyclic 1-alkenylboronic acid pinacol esters. nih.govrsc.org

Iridium catalysts, often supported by pincer ligands like SiNN or PNP, are highly effective for the dehydrogenative C-H borylation of terminal alkynes, producing alkynylboronates with remarkable chemoselectivity. nih.govacs.orgacs.org This method can convert various terminal alkynes into their corresponding alkynylboronates in high yield within minutes at room temperature. nih.gov While this directly yields an alkynyl group rather than a cyclopropyl group, subsequent cyclopropanation of the resulting alkenyl boronate could be a viable route.

| Catalyst System | Substrate Type | Product | Key Features |

| Cationic Rh(I) / iPr-Foxap | Aliphatic Terminal Alkenes | Alkenyl Pinacolboronates | Preferential dehydrogenative borylation over hydroboration; requires hydrogen acceptor. bohrium.comnih.gov |

| Rhodium / Phosphine Complex | Cyclic Alkenes | Cyclic 1-Alkenylboronates | Direct access to cyclic alkenyl boron compounds. nih.gov |

| Iridium / SiNN Pincer Ligand | Terminal Alkynes | Alkynylboronates | High chemoselectivity for C(sp)-H borylation; rapid reaction at ambient temperature. nih.govacs.org |

| Iridium / PNP Pincer Ligand | Terminal Alkynes | Alkynylboronates | Mechanistic studies show rate is first order in alkyne and iridium concentrations. acs.org |

Directed Electrophilic Borylation Techniques

Directed borylation techniques utilize a functional group within the substrate to guide the borylation to a specific C-H bond, often overriding inherent steric or electronic preferences. rsc.org This control is crucial for achieving the desired regioselectivity in complex aromatic systems.

Transition metal-catalyzed C-H bond activation and borylation is a premier method for creating organoboron compounds due to its efficiency and the versatility of the resulting C-B bond. nih.govbohrium.comresearchgate.netrsc.org Iridium-based catalysts are particularly prominent in this field. illinois.edu For the synthesis of the 3-fluorophenyl component of the target molecule, a direct C-H borylation of a fluorobenzene (B45895) derivative is a key step.

The regioselectivity of iridium-catalyzed C-H borylation is typically governed by steric factors, favoring borylation at the least hindered position. nih.gov However, by employing specific ligands or directing groups, this selectivity can be manipulated. nih.govrsc.org For instance, iridium complexes with phenanthroline-derived ligands have been used for the C-H borylation of cyclopropane (B1198618) rings, selectively activating methylene (B1212753) C-H bonds. organic-chemistry.org This highlights the potential to directly borylate a pre-formed cyclopropyl ring, which could then be coupled with the 3-fluorophenyl moiety.

The general mechanism for arene borylation often involves an Ir(III)/Ir(V) catalytic cycle, where an iridium(III) complex undergoes oxidative addition into an aromatic C-H bond to form an iridium(V) intermediate, followed by reductive elimination to yield the arylboronate product. illinois.edu

Achieving the specific 3-fluoro-substituted pattern on the phenyl ring requires precise regioselective functionalization. While the undirected borylation of monosubstituted benzenes typically yields a mixture of meta and para products, directing-group strategies can enforce ortho-selectivity. rsc.orgmdpi.com Nitrogen-bearing functional groups, such as amides, anilines, and benzyl (B1604629) amines, have proven effective in directing iridium-catalyzed borylation to the ortho position. mdpi.comnih.gov

To obtain the desired meta-borylated product relative to the fluorine atom, one might employ a removable directing group placed at the appropriate position on the aromatic scaffold. Alternatively, ligand design plays a crucial role in controlling regioselectivity. rsc.org For example, modifying the steric and electronic properties of ligands, such as bipyridine or phenanthroline derivatives, can influence the catalyst's approach to the aromatic ring, favoring meta or para borylation over the sterically-driven ortho or sterically-hindered positions. nih.govrsc.org Recent advances have focused on developing catalytic systems that can achieve remote C-H borylation at positions meta or para to existing substituents, which remains a significant challenge. nih.govrsc.org Metal-free C-H borylation methods using electrophilic boranes like BBr3, guided by directing groups, also offer an alternative pathway. researchgate.net

| Strategy | Catalyst/Reagent | Directing Group | Selectivity Outcome |

| Ligand-Controlled Borylation | Iridium / TMP Ligand | Imine | Meta-borylation favored due to steric hindrance at ortho position. rsc.org |

| Directing Group Borylation | Iridium / Bipyridine Ligand | Amine, Amide | Ortho-borylation achieved via chelation assistance. mdpi.comnih.gov |

| Steric-Controlled Borylation | Iridium / Bipyridine Ligand | None (e.g., on Toluene) | Meta/Para products favored based on steric hindrance. rsc.orgnih.gov |

| Metal-Free Borylation | BBr3 | Naphthamide | Site-selective C-H borylation under metal-free conditions. researchgate.net |

Stereoselective Synthesis of Chiral Borinic Acid Precursors

The synthesis of chiral borinic acids or their precursors introduces stereocenters, which is essential for applications in asymmetric synthesis and pharmaceuticals. This can be achieved through various stereoselective methods, including asymmetric hydroboration or the use of chiral auxiliaries and ligands.

Asymmetric hydroboration is a cornerstone of stereoselective synthesis, allowing for the creation of chiral organoboranes from prochiral alkenes. psu.edumakingmolecules.com This method could be applied to synthesize an enantiomerically enriched cyclopropyl boronic ester, a key precursor to a chiral variant of the target molecule. One approach involves the hydroboration-cyclopropanation of alkynes. For instance, propargylic alcohols can be converted into complex cyclopropyl pinacol boronic esters in a one-pot procedure. acs.orgstrath.ac.uk

Rhodium-catalyzed asymmetric hydroboration of α-substituted vinylarenes, such as α-arylenamides, using a chiral phosphorus ligand like BI-DIME, can produce chiral α-amino tertiary boronic esters with excellent enantioselectivity (up to 99% ee). acs.org While not directly applicable to a cyclopropyl group, this demonstrates the power of catalytic asymmetric hydroboration to create tertiary boronic esters. acs.org The use of chiral hydroboration reagents derived from natural products like α-pinene, such as diisopinocampheylborane (B13816774) (Ipc2BH) and monoisopinocampheylborane (IpcBH2), is a classic and effective method for the diastereoselective hydroboration of alkenes. makingmolecules.com

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of borinic acid synthesis, a chiral auxiliary, such as one derived from pseudoephedrine, could be attached to either the cyclopropyl or phenyl precursor to direct a subsequent borylation or coupling reaction diastereoselectively. wikipedia.org Another powerful chiral auxiliary, BINOL (1,1'-Binaphthyl-2,2'-diol), has been used to control the formation of P-stereocenters in C-P coupling and in the synthesis of chiral glycine (B1666218) derivatives. wikipedia.org

The development of chiral ligands for transition-metal catalysts provides a more atom-economical approach to asymmetric synthesis. Novel C2-symmetric chiral borinic acids have been designed and used as catalysts themselves in the desymmetrization of diols. researchgate.netnih.gov For C-H borylation, iridium catalysts paired with novel chiral bidentate boryl ligands have enabled the asymmetric C(sp²)-H borylation of diarylmethylamines with high regioselectivity and excellent enantioselectivities. acs.org Such a strategy could conceivably be adapted for the asymmetric functionalization of a prochiral substrate leading to the desired chiral borinic acid precursor. The design of these ligands is critical, as their steric and electronic properties dictate the stereochemical outcome of the catalytic transformation. rsc.orgrsc.org

Sustainable and Scalable Synthetic Pathways

The development of green and efficient chemical processes is a paramount goal in modern organic synthesis. For the preparation of specialized organoboron compounds like this compound, methodologies that reduce solvent waste, improve energy efficiency, and allow for safe scalability are of particular interest.

Mechanochemical Synthesis Developments for Boron Compounds

Mechanochemistry, which utilizes mechanical force from grinding or milling to drive chemical reactions, offers a compelling eco-friendly alternative to conventional solvent-based synthesis. acs.org This solvent-free approach can lead to the formation of novel molecular structures and has been effectively used in various organic transformations. nih.gov

In the realm of boron chemistry, mechanosynthesis has been successfully employed to create porous, crystalline covalent organic frameworks (COFs) from boronic acid monomers. bham.ac.uk For instance, the condensation of boronic acids to form boroxine (B1236090) linkages, a reaction that typically requires solvothermal methods with long reaction times, can be achieved quantitatively and rapidly at room temperature via ball milling. bham.ac.uk This is often facilitated by additives that help drive the reaction equilibrium. bham.ac.uk

While the direct mechanochemical synthesis of an unsymmetrical borinic acid like this compound has not been explicitly reported, the principles of this methodology suggest a potential future direction. A hypothetical approach could involve the co-milling of a stable boron source with the appropriate cyclopropyl and fluorophenyl precursors under solvent-free conditions. The ability of mechanochemistry to promote reactions between solid-state reagents could provide a novel route for forming the requisite carbon-boron bonds.

Electrochemical Borylation Methods

Electrochemical synthesis provides a powerful and sustainable platform for forging chemical bonds by using electricity as a traceless reagent, thereby avoiding stoichiometric chemical oxidants or reductants. nih.gov This approach has seen significant advancements in the field of C-B bond formation.

Recent studies have demonstrated the electrochemical borylation of various substrates. For example, protocols for the transition-metal-free borylation of alkyl halides (iodides, bromides, and chlorides) have been developed, providing efficient access to primary, secondary, and tertiary boronic esters. acs.org Other work has focused on the desulfurative borylation of thioethers and the decarboxylative borylation of alkyl carboxylic acids, showcasing the versatility of electrochemistry. chem-station.comnih.gov

A particularly relevant application is the electrochemical synthesis of polymers from substituted phenylboronic acids, such as poly(3-aminophenylboronic acid), in non-aqueous media like ethylene (B1197577) glycol. rsc.orgresearchgate.net These methods highlight the compatibility of the boronic acid functional group with electrochemical conditions and the ability to functionalize aromatic rings. Cumulene-based redox mediators have also been shown to enable the electroreductive radical borylation of even unactivated (hetero)aryl chlorides under mild potentials without light. rsc.org These findings suggest that an electrochemical strategy could be devised for the borylation of a 1-halo-3-fluorobenzene derivative as a key step toward assembling the (3-fluorophenyl)boron moiety of the target molecule.

Continuous Flow Methodologies for Organoboron Synthesis

Continuous flow chemistry has emerged as a superior technology for reactions that are difficult to control in traditional batch processes, especially those involving highly reactive intermediates or significant exotherms. researchgate.net The synthesis of organoboron compounds, which often relies on organolithium or Grignard reagents, has benefited immensely from this approach. organic-chemistry.orgacs.org

A simple and highly efficient continuous flow setup has been developed for the multigram-scale synthesis of boronic acids via a halogen-lithium exchange followed by an electrophilic quench. organic-chemistry.orgacs.org This method combines rapid mixing with precise temperature control, allowing for total reaction times of less than one second and remarkable throughputs of up to 60 g/h. acs.orgorganic-chemistry.org The technology has proven effective for a wide range of substrates, including electron-poor aryl bromides bearing fluorine substituents, which are often problematic under batch conditions. acs.org

This established methodology provides a clear and scalable pathway for synthesizing key precursors to this compound. For instance, (3-fluorophenyl)boronic acid or its corresponding esters could be produced with high yield and purity.

| Substrate (Aryl Bromide) | Product (Boronic Acid) | Yield (%) | Throughput |

|---|---|---|---|

| 4-Bromobenzonitrile | 4-Cyanophenylboronic acid | 89% | ~1 g/min |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | 94% | ~1 g/min |

| 1-Bromo-3-fluorobenzene | 3-Fluorophenylboronic acid | 91% | ~1 g/min |

| 2-Bromo-5-fluoropyridine | 5-Fluoro-2-pyridylboronic acid | 81% | ~1 g/min |

Protecting Group Strategies for Enhanced Synthetic Compatibility

The synthesis of complex molecules containing a borinic acid functional group requires careful management of the reactive C-B bonds. Protecting group strategies are essential to mask the boron center's reactivity, allowing for chemical transformations on other parts of the molecule without unintended side reactions like protodeboronation or decomposition.

N-Methyliminodiacetic Acid (MIDA) Boronates as Latent Boronic Acids

N-methyliminodiacetic acid (MIDA) has emerged as an exceptionally effective protecting group for boronic acids. sigmaaldrich.com MIDA boronates are typically air-stable, crystalline solids that are compatible with a wide range of reaction conditions and amenable to standard silica (B1680970) gel chromatography. nih.govnih.gov This stability stems from the trivalent N-methyliminodiacetic acid ligand rehybridizing the boron center from a reactive sp2 state to a more stable, tetrahedral sp3 state. sigmaaldrich.com

The MIDA group robustly protects the boronic acid moiety against many common reagents, yet it can be easily removed under mild aqueous basic conditions to liberate the free boronic acid when needed. nih.govorgsyn.org This "on/off" capability has enabled the development of iterative cross-coupling (ICC) strategies for the assembly of complex small molecules from bifunctional halo-boronic acid building blocks. orgsyn.orggrillolabuc.com

For the synthesis of this compound, a MIDA-protected boronic acid would serve as a crucial intermediate. A potential strategy would involve the protection of cyclopropylboronic acid as its MIDA ester. This stable building block could then undergo further functionalization or be used in a key coupling step with a (3-fluorophenyl)metallic reagent to form the second C-B bond, ultimately leading to the desired unsymmetrical borinic acid after deprotection. The remarkable stability of MIDA boronates to various synthetic conditions is a key advantage. nih.gov

| Reagent/Condition | Result |

|---|---|

| Pyridinium chlorochromate (PCC), CH₂Cl₂ | Compatible |

| Dess-Martin periodinane, CH₂Cl₂ | Compatible |

| Triflic acid (TfOH), CH₂Cl₂ | Compatible |

| n-Butyllithium (n-BuLi), THF, -78 °C | Compatible |

| DDQ, CH₂Cl₂/H₂O | Compatible |

| H₂, Pd/C, EtOAc | Compatible |

| aq. NaHCO₃, MeOH, 23 °C | Deprotection |

| aq. NaOH (1N), THF, 23 °C | Deprotection |

Organotrifluoroborate Derivatives in Multistep Synthesis

Potassium organotrifluoroborates (R-BF₃K) are another class of highly valuable and stable boronic acid surrogates. acs.org They are typically crystalline, free-flowing solids that are stable to air and moisture, making them easy to handle and store. nih.gov The trifluoroborate group effectively protects the C-B bond from a wide array of reagents that are often incompatible with free boronic acids or even some boronate esters. acs.org

This stability allows for the manipulation of other functional groups within the molecule while preserving the carbon-boron bond for subsequent reactions, such as Suzuki-Miyaura cross-coupling. acs.org The synthesis of organotrifluoroborates is straightforward, often involving the treatment of a boronic acid or its ester with potassium hydrogen fluoride (B91410) (KHF₂). nih.gov

In a multistep synthesis targeting this compound, one of the organic fragments could be introduced as a stable trifluoroborate salt. For example, potassium (3-fluorophenyl)trifluoroborate could be prepared and carried through several synthetic steps before being used in a final coupling reaction to form the borinic acid. Furthermore, a general protocol exists for the interconversion of different boronic acid protecting groups, using organotrifluoroborates as common intermediates, which adds a layer of strategic flexibility to the synthetic design. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclopropyl 3 Fluorophenyl Borinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of a compound in solution. For Cyclopropyl(3-fluorophenyl)borinic acid, a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments would be required for a complete structural assignment.

Proton (¹H) NMR Analysis of Aromatic and Cyclopropyl (B3062369) Environments

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the 3-fluorophenyl group and the cyclopropyl ring.

Aromatic Region: The 3-fluorophenyl ring would exhibit a complex multiplet pattern in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The fluorine atom at the C3 position would influence the chemical shifts of the adjacent protons through space and through bond coupling. The protons ortho, meta, and para to the borinic acid group would each have unique chemical shifts and coupling constants, leading to a detailed splitting pattern.

Cyclopropyl Region: The protons of the cyclopropyl group would appear in the upfield region of the spectrum (typically δ 0.5-1.5 ppm). Due to the rigid nature of the three-membered ring, the geminal and vicinal protons would exhibit distinct chemical shifts and coupling constants, resulting in a complex multiplet.

A hypothetical data table for the ¹H NMR spectrum is presented below based on typical chemical shift ranges for similar structures.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic-H | 7.0 - 8.0 | m | J(H,H), J(H,F) |

| Cyclopropyl-H | 0.5 - 1.5 | m | J(H,H) |

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Aromatic Carbons: The six carbon atoms of the 3-fluorophenyl ring would resonate in the downfield region (typically δ 110-165 ppm). The carbon directly bonded to the fluorine atom would show a large one-bond C-F coupling constant, appearing as a doublet. The carbon attached to the boron atom (ipso-carbon) might be broadened or have a lower intensity due to quadrupolar relaxation of the boron nucleus.

Cyclopropyl Carbons: The carbon atoms of the cyclopropyl ring would be found in the upfield region (typically δ 0-15 ppm).

A hypothetical data table for the ¹³C NMR spectrum is presented below.

| Carbon Environment | Expected Chemical Shift (ppm) | Key Features |

| Aromatic C-F | 160 - 165 | Doublet (¹J(C,F)) |

| Aromatic C-B | 130 - 140 | Potentially broad |

| Aromatic C-H | 115 - 135 | |

| Cyclopropyl-CH | 5 - 15 | |

| Cyclopropyl-CH₂ | 0 - 10 |

Boron (¹¹B) NMR for Boron Chemical Environment

¹¹B NMR spectroscopy is a direct method for probing the chemical environment of the boron atom. The chemical shift of the boron nucleus is highly sensitive to its coordination number and the nature of the substituents. For a tricoordinate borinic acid like this compound, a single, potentially broad signal would be expected in the range of δ 20-40 ppm.

Fluorine (¹⁹F) NMR for Fluorinated Moiety Characterization

¹⁹F NMR is a highly sensitive technique for characterizing the fluorine-containing part of the molecule. A single resonance would be expected for the fluorine atom on the 3-fluorophenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling to the neighboring aromatic protons would result in a multiplet, providing additional structural information.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise information on bond lengths, bond angles, and intermolecular interactions.

Precise Bond Lengths and Angles Analysis

The crystal structure would reveal the exact geometry around the boron atom, including the B-C and B-O bond lengths. The planarity of the phenyl ring and the geometry of the cyclopropyl ring would also be precisely determined. Intermolecular interactions, such as hydrogen bonding involving the borinic acid hydroxyl group, would be identified, providing insight into the crystal packing.

A hypothetical data table of selected bond lengths and angles that could be obtained from X-ray crystallography is presented below.

| Parameter | Expected Value |

| B-C(phenyl) Bond Length | ~1.56 Å |

| B-C(cyclopropyl) Bond Length | ~1.57 Å |

| B-O Bond Length | ~1.37 Å |

| C-B-C Bond Angle | ~120° |

| C-B-O Bond Angle | ~120° |

| O-B-O Angle | Not applicable for borinic acid |

Conformational Preferences and Dihedral Angle Investigations

X-ray crystallographic studies of analogous arylboronic acids, such as phenylboronic acid, reveal a strong preference for a conformation where the aromatic ring is nearly coplanar with the CBO₂ plane. wiley-vch.de For phenylboronic acid, the twist angles around the C-B bond in its two independent molecules within the crystal lattice are reported to be 6.6° and 21.4°. wiley-vch.de A similar near-planar arrangement is expected for the 3-fluorophenyl group in this compound to maximize π-system conjugation with the vacant p-orbital of the sp²-hybridized boron atom.

The orientation of the cyclopropyl group is subject to greater rotational freedom, though it is sterically influenced by the adjacent 3-fluorophenyl group. The final, lowest-energy conformation will represent a balance, minimizing steric repulsion between the ortho-hydrogens of the phenyl ring and the hydrogens of the cyclopropyl ring. While precise dihedral angles for the title borinic acid are not experimentally determined, they can be predicted using computational modeling. The key dihedral angles of interest would be C(2)phenyl-C(1)phenyl-B-O and C(2)cyclopropyl-C(1)cyclopropyl-B-O.

Hydrogen Bonding and Intermolecular Interactions in Crystal Lattice

In the solid state, boronic and borinic acids characteristically form robust intermolecular hydrogen bonds via their hydroxyl groups. The crystal structure of the analogous compound, 3-fluorophenylboronic acid, demonstrates this behavior clearly. In its crystal lattice, molecules are linked by intermolecular O—H⋯O hydrogen bonds to form stable, centrosymmetric dimers. iucr.orgnjtech.edu.cnresearchgate.net This hydrogen-bonding motif is a recurring and stabilizing feature in the supramolecular assembly of boronic acids. researchgate.netresearchgate.net

Table 1: Predicted Hydrogen Bond Geometry for this compound Dimer (based on 3-fluorophenylboronic acid analogue)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| O-H···O | ~0.85 | ~1.8-1.9 | ~2.7-2.8 | ~170-180 |

Data extrapolated from typical values for boronic acid dimers found in crystallographic databases.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Pattern Verification

High-resolution mass spectrometry is a definitive technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₉H₁₀BFO.

The theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹¹B, ¹⁹F, ¹⁶O).

Calculated Exact Mass: 164.0812 u

An essential feature in the mass spectrum of any boron-containing compound is its characteristic isotopic pattern. Boron exists naturally as two stable isotopes: ¹¹B (approx. 80.1%) and ¹⁰B (approx. 19.9%). This results in a distinctive M+1 peak that is approximately 25% of the intensity of the molecular ion peak (for the ¹⁰B isotopologue relative to the ¹¹B). HRMS can resolve these isotopic peaks, and the observed pattern provides unambiguous confirmation of the presence of a single boron atom in the molecule.

In practice, the analysis of boronic and borinic acids by mass spectrometry can be complex. These molecules may be observed in various forms depending on the ionization technique and solvent conditions. Common ions include the deprotonated molecule [M-H]⁻ in negative ion mode, as well as adducts with solvents. researchgate.netresearchgate.net Dehydration can also occur, potentially leading to the formation of dimeric or trimeric anhydrides (boroxines), which may be detected at higher m/z values. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Fingerprinting

A detailed experimental and computational study on the vibrational spectra of 3-fluorophenylboronic acid provides a strong foundation for assigning the bands associated with the 3-fluorophenyl moiety of the title compound. nih.gov This data, combined with known characteristic frequencies for cyclopropyl and B-O-H groups, allows for a comprehensive prediction of the vibrational spectrum of this compound.

Key Expected Vibrational Modes:

O-H Vibrations: A broad, strong absorption band in the FT-IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration.

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching modes of the cyclopropyl ring typically appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretches from the ring methylene (B1212753) groups will be found below 3000 cm⁻¹.

B-O Stretching: The B-O single bond stretch is a key feature, typically appearing as a strong band in the FT-IR spectrum in the range of 1330-1380 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations of the phenyl ring will produce a series of sharp bands in both FT-IR and FT-Raman spectra between 1400-1600 cm⁻¹.

C-F Stretching: A strong absorption band in the FT-IR spectrum, typically in the 1200-1300 cm⁻¹ region, can be assigned to the C-F stretching vibration.

Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic "ring breathing" modes, which are often prominent in the Raman spectrum, typically found in the "fingerprint" region below 1300 cm⁻¹. libretexts.orgyoutube.comyoutube.com

Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound

| FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ~3350 (broad, strong) | - | ν(O-H) stretch, H-bonded |

| ~3080 (medium) | ~3080 (strong) | ν(C-H) aromatic & cyclopropyl |

| ~2995 (medium) | ~2995 (medium) | ν(C-H) cyclopropyl |

| ~1610 (strong) | ~1610 (strong) | ν(C=C) aromatic ring stretch |

| ~1580 (medium) | ~1580 (medium) | ν(C=C) aromatic ring stretch |

| ~1485 (strong) | ~1485 (weak) | ν(C=C) aromatic ring stretch |

| ~1350 (strong) | ~1350 (weak) | ν(B-O) stretch |

| ~1270 (strong) | ~1270 (medium) | ν(C-F) stretch |

| ~1150 (strong) | ~1150 (medium) | β(C-H) in-plane bend |

| ~1005 (medium) | ~1005 (strong) | Aromatic ring breathing |

| ~880 (strong) | ~880 (medium) | γ(C-H) out-of-plane bend |

| ~750 (strong) | ~750 (weak) | γ(C-H) out-of-plane bend |

| ~680 (medium) | ~680 (medium) | Aromatic ring deformation |

Frequencies are approximate and based on data from 3-fluorophenylboronic acid and general group frequency correlations. ν = stretching, β = in-plane bending, γ = out-of-plane bending.

Computational Chemistry and Theoretical Reactivity Analysis of Cyclopropyl 3 Fluorophenyl Borinic Acid

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization to find the lowest energy structure of a molecule and to explore its different possible conformations.

For Cyclopropyl(3-fluorophenyl)borinic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in elucidating its three-dimensional structure. researchgate.net The conformational landscape of arylboronic acids is often defined by the rotational isomerism around the C-B and B-O bonds. nih.gov

Equilibrium Geometries and Relative Energies of Conformations

The conformational analysis of this compound primarily involves the orientation of the two hydroxyl (-OH) groups attached to the boron atom. These orientations give rise to several stable conformers. The primary conformers are typically designated as syn or anti, depending on the relative position of the hydrogen atoms of the hydroxyl groups with respect to the plane of the phenyl ring. The four main planar conformers are anti-anti, anti-syn, syn-anti, and syn-syn.

Table 1: Illustrative Relative Energies of this compound Conformers This table presents hypothetical yet representative data based on typical DFT calculations for substituted phenylboronic acids.

| Conformer | Dihedral Angles (H-O-B-C) | Relative Energy (kcal/mol) |

| anti-syn | ~180°, ~0° | 0.00 (most stable) |

| syn-anti | ~0°, ~180° | 0.05 |

| anti-anti | ~180°, ~180° | 2.50 |

| syn-syn | ~0°, ~0° | 2.65 |

The anti-syn and syn-anti conformers are generally found to be the most stable due to minimized steric hindrance and favorable electrostatic interactions.

Stereoelectronic Effects of Cyclopropyl (B3062369) and Fluorophenyl Groups

Stereoelectronic effects are stabilizing interactions that depend on the relative orientation of orbitals. baranlab.orgresearchgate.net In this compound, the two substituents on the boron atom exert significant and opposing stereoelectronic influences.

The 3-fluorophenyl group acts as an electron-withdrawing group due to the high electronegativity of the fluorine atom. This inductive effect decreases the electron density on the boron atom, influencing its Lewis acidity and the bond lengths and angles of the borinic acid moiety.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule provides fundamental information about its reactivity. Descriptors derived from computational analysis, such as frontier molecular orbitals and molecular electrostatic potential, are crucial for predicting chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. chemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. reddit.com

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the cyclopropyl group, while the LUMO is likely centered on the electron-deficient boron atom and its vacant p-orbital.

Effect of the 3-fluorophenyl group : The electron-withdrawing nature of this group tends to lower the energy of both the HOMO and LUMO.

Effect of the cyclopropyl group : As an electron-donating group, it tends to raise the energy of the HOMO.

The interplay of these groups modulates the HOMO-LUMO gap. Altering substituents on organic molecules is a common strategy to tune this property for specific applications. nih.govnih.gov

Table 2: Representative FMO Energies for a Substituted Arylborinic Acid This table provides typical energy values to illustrate the FMO concept. Actual values for the title compound require specific calculation.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (Egap) | 5.3 |

This relatively large energy gap suggests good kinetic stability for the molecule. The specific locations and energies of these orbitals determine whether the molecule will act as a nucleophile (donating HOMO electrons) or an electrophile (accepting electrons into its LUMO). researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound:

Negative Regions (Red/Yellow) : These are expected around the highly electronegative oxygen atoms of the hydroxyl groups and the fluorine atom on the phenyl ring. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Regions (Blue) : These are anticipated around the acidic hydrogen atoms of the hydroxyl groups, making them susceptible to attack by nucleophiles or bases. The boron atom, being electron-deficient, would also be associated with a region of positive potential.

Neutral Regions (Green) : The carbon atoms of the phenyl and cyclopropyl rings would constitute largely neutral regions.

Table 3: Predicted MEP Values at Key Molecular Sites This table presents expected MEP values to illustrate regional electronic character.

| Molecular Site | Predicted MEP Value (kcal/mol) | Character |

| Oxygen Atoms | -45 to -55 | Strongly Nucleophilic / H-bond Acceptor |

| Fluorine Atom | -25 to -35 | Nucleophilic / H-bond Acceptor |

| Hydroxyl Hydrogens | +50 to +60 | Strongly Electrophilic / H-bond Donor |

| Boron Atom | +30 to +40 | Electrophilic / Lewis Acidic Site |

The MEP analysis provides a clear and intuitive picture of the molecule's reactivity towards charged or polar species. rsc.org

Atomic Charges and Lewis Acidity of Boron

The Lewis acidity of the boron atom is a defining characteristic of borinic acids. This acidity arises from the vacant p-orbital on the sp²-hybridized boron, which can accept a pair of electrons. nih.gov The magnitude of this acidity is highly dependent on the electronic effects of the substituents attached to the boron.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of charge distribution by calculating the partial charges on each atom. uni-muenchen.deresearchgate.net For this compound, NBO analysis would quantify the electronic push-pull effects of the substituents.

The 3-fluorophenyl group , being electron-withdrawing, increases the partial positive charge on the boron atom, thereby enhancing its Lewis acidity.

The cyclopropyl group , through its σ-donating ability, slightly reduces the positive charge on the boron, thus moderating its Lewis acidity.

The net effect is a finely tuned Lewis acidity that is stronger than that of a simple dialkylborinic acid but potentially weaker than that of a bis(halophenyl)borinic acid. This modulated acidity is crucial for the role of such compounds in catalysis and as chemical sensors. acs.orgrsc.org

Table 4: Representative Natural Population Analysis (NPA) Charges This table shows typical atomic charges derived from NBO analysis for a similar molecule to illustrate charge distribution.

| Atom | Natural Charge (e) |

| B | +1.45 |

| O (hydroxyl) | -0.75 |

| H (hydroxyl) | +0.50 |

| C (ipso-phenyl) | -0.20 |

| F (on ring) | -0.25 |

| C (ipso-cyclopropyl) | -0.15 |

The significant positive charge on the boron atom confirms its strong electrophilic and Lewis acidic character.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), allows for the detailed exploration of reaction mechanisms at the molecular level. For a hypothetical Suzuki-Miyaura cross-coupling reaction involving this compound, the catalytic cycle is expected to proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination. DFT calculations can map out the potential energy surface for these pathways, identifying the key intermediates and transition states that govern the reaction's progress and efficiency.

The presence of a 3-fluoro substituent on the phenyl ring introduces an inductive electron-withdrawing effect, which can influence the nucleophilicity of the borinic acid and the stability of various intermediates. Concurrently, the cyclopropyl group, with its unique steric and electronic properties, including sigma-aromaticity, can also modulate the reactivity at the boron center. Computational studies on similar systems suggest that these substituent effects are critical in determining the rate-limiting step of the catalytic cycle.

The oxidative addition of an aryl halide to a palladium(0) catalyst is the initial step in the catalytic cycle. DFT studies on this step have shown that the nature of the aryl halide and the phosphine (B1218219) ligands on the palladium catalyst significantly influences the activation barrier. For instance, the oxidative addition of aryl chlorides to monoligated palladium(0) has been investigated, revealing that electron-deficient aryl chlorides exhibit higher reactivity due to favorable back-donation from the palladium center. diva-portal.org

The subsequent transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step in Suzuki-Miyaura couplings. The activation energy for this step is highly dependent on the nature of the base and the substituents on the boronic acid. DFT calculations on the coupling of bromobenzene (B47551) with phenylboronic acid on a Pd-H-Beta zeolite catalyst found the transmetalation to be the rate-determining step with a calculated activation energy of 36.8 kcal/mol under neutral conditions. nih.gov The presence of a base was shown to lower this barrier significantly to 30.5 kcal/mol by facilitating the formation of a more reactive phenylboronate (B1261982) anion. nih.gov

Reductive elimination, the final step, involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. This step typically has a lower activation barrier compared to transmetalation. For the aforementioned zeolite-catalyzed reaction, the activation energy for reductive elimination was approximately 17.7 kcal/mol. nih.gov

To illustrate the expected energetic landscape, a hypothetical reaction profile for a Suzuki-Miyaura coupling involving this compound is presented below. The values are representative and based on analogous systems reported in the literature.

Table 1: Hypothetical Activation Energies for Key Steps in a Suzuki-Miyaura Reaction Activation energies (ΔG‡) are illustrative and based on analogous systems.

| Catalytic Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Oxidative Addition | Pd(0)L₂ + Ar-X | [L₂Pd(Ar)(X)]‡ | L₂Pd(II)(Ar)(X) | ~10-15 |

| Transmetalation | L₂Pd(II)(Ar)(X) + [Cyclopropyl(3-fluorophenyl)B(OH)₂]⁻ | [L₂Pd(Ar)(Cyclopropyl)(3-fluorophenyl)B(OH)₂X]‡ | L₂Pd(II)(Ar)(Cyclopropyl) + [X-B(OH)₂(3-fluorophenyl)]⁻ | ~25-35 |

| Reductive Elimination | L₂Pd(II)(Ar)(Cyclopropyl) | [L₂Pd(Ar)(Cyclopropyl)]‡ | Ar-Cyclopropyl + Pd(0)L₂ | ~15-20 |

A reaction coordinate analysis provides a detailed view of the geometric and energetic changes that occur as reactants are converted into products. This is achieved by mapping the potential energy of the system as a function of one or more geometric parameters that define the progress of the reaction.

For the oxidative addition step, the reaction coordinate is typically defined by the breaking of the C-X bond of the aryl halide and the formation of the new Pd-C and Pd-X bonds. DFT studies have elucidated the geometry of the transition state for this process, often revealing an asynchronous bond-forming and bond-breaking process. acs.org

In the transmetalation step, the reaction coordinate involves the cleavage of the B-C(cyclopropyl) bond and the formation of the Pd-C(cyclopropyl) bond. Computational studies on related systems have characterized the transition state as a bridged structure where the exchanging group is simultaneously associated with both the boron and palladium centers. The base plays a crucial role in this step, often by forming a boronate species that is more nucleophilic and facilitates the transfer of the organic group to the palladium complex. nih.gov A DFT study on the role of the base in the Suzuki-Miyaura reaction suggests that the reaction of the base with the organoboronic acid to form a boronate is the initial and key step in the transmetalation process. nih.gov

The reductive elimination step's reaction coordinate is dominated by the formation of the new C-C bond between the two organic fragments on the palladium center. The transition state for this step typically shows a significant shortening of the distance between the two coupling carbon atoms.

Table 2: Illustrative Geometrical Parameters of a Transmetalation Transition State Data is hypothetical and based on general features of Suzuki-Miyaura transmetalation transition states.

| Parameter | Description | Value (Å) |

|---|---|---|

| Pd-C(cyclopropyl) | Distance between Palladium and the transferring cyclopropyl carbon | ~2.2 - 2.5 |

| B-C(cyclopropyl) | Distance between Boron and the transferring cyclopropyl carbon | ~1.8 - 2.1 |

| Pd-O(base) | Coordination of the base's oxygen to Palladium | ~2.0 - 2.3 |

| B-O(base) | Coordination of the base's oxygen to Boron | ~1.5 - 1.7 |

Solvent Effects and Implicit Solvation Models in Computational Studies

The solvent environment can have a profound impact on the rates and selectivities of chemical reactions. In computational studies, solvent effects are typically accounted for using either explicit or implicit solvation models.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. DFT calculations combined with a continuum solvation model have been used to study the oxidative addition of phenyl halides to palladium(0) complexes, providing insights into the reaction energetics in solution. acs.org

Explicit solvation models , on the other hand, involve the inclusion of a discrete number of solvent molecules around the reacting species. While computationally more demanding, this approach can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing the reaction mechanism. A study comparing implicit and explicit solvation for the Suzuki-Miyaura coupling highlighted that for protic solvents like ethanol (B145695) and water, an explicit account of solvation is essential for accurate modeling due to specific hydrogen bonding interactions with the palladium complex. acs.orgnih.gov

For this compound, the choice of solvent would influence the equilibrium between the borinic acid and its corresponding boronate, which in turn affects the rate of transmetalation. Computational studies employing appropriate solvation models are therefore critical for obtaining a realistic picture of its reactivity in different solvent environments.

Mechanistic Investigations of Chemical Transformations Involving Cyclopropyl 3 Fluorophenyl Borinic Acid

Protodeboronation Pathways and Stability in Aqueous/Organic Media

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction in processes utilizing organoboron compounds, such as the Suzuki-Miyaura cross-coupling reaction. wikipedia.org The propensity for a given organoboron species to undergo this reaction is highly dependent on the reaction conditions and the nature of the organic substituents attached to the boron atom. wikipedia.org

The stability and reaction pathways of borinic acids in aqueous or mixed aqueous/organic media are profoundly influenced by the solution's pH. nih.gov Like their more commonly studied cousins, boronic acids, borinic acids exist in a pH-dependent equilibrium between the neutral, trigonal acid form and the anionic, tetrahedral borinate species. wikipedia.orgnih.gov The borinic acid acts as a Lewis acid, accepting a hydroxide (B78521) ion to form the corresponding borinate. wikipedia.org

The speciation of Cyclopropyl(3-fluorophenyl)borinic acid in an aqueous environment can be described by the following equilibrium:

The position of this equilibrium, and thus the dominant species in solution, is dictated by the pH and the pKₐ of the borinic acid. While the exact pKₐ of this compound is not widely reported, the pKₐ of boronic acids is typically around 9. wikipedia.org In acidic to neutral media (pH < pKₐ), the neutral borinic acid form predominates. As the pH increases into the alkaline range (pH > pKₐ), the equilibrium shifts, and the anionic borinate becomes the major species. wikipedia.orgresearchgate.net This speciation is critical, as the rate of protodeboronation is highly pH-dependent, with different mechanisms operating in acidic and basic conditions. nih.govnih.gov

Table 1: Speciation of this compound at Different pH Values

| pH Range | Dominant Species | Relative Concentration of Borinate |

|---|---|---|

| Acidic (pH < 7) | Neutral Borinic Acid | Low |

| Neutral (pH ≈ 7-9) | Mixture of Borinic Acid and Borinate | Increasing |

| Basic (pH > 9) | Anionic Borinate | High |

This interactive table illustrates the general trend of borinic acid speciation as a function of pH.

Mechanistic studies on various boronic acids have identified distinct pathways for protodeboronation under acidic and basic conditions, which can be extrapolated to borinic acids. wikipedia.org

Acid-Catalyzed Protodeboronation : In acidic media, the mechanism is typically a general acid-catalyzed process. wikipedia.org This pathway involves an electrophilic substitution on the carbon atom bonded to boron, where a proton (H⁺) from the acid source attacks the C-B bond. ed.ac.uk For this compound, the reaction would proceed via protonation of either the cyclopropyl (B3062369) or the 3-fluorophenyl ring, leading to the cleavage of the respective C-B bond. DFT studies on arylboronic acids have shown this proceeds via a four-membered ring transition state. rsc.org

Base-Catalyzed Protodeboronation : Under basic conditions, the mechanism shifts to a specific base-catalyzed process. wikipedia.org This pathway involves a pre-equilibrium where the borinic acid is converted to its more reactive borinate form. wikipedia.orgstrath.ac.uk The increased electron density on the organic groups in the borinate species makes them more susceptible to protonolysis. The subsequent rate-limiting step is typically the reaction of the borinate with a proton source, such as water, to cleave the C-B bond. wikipedia.org For arylboronic acids with electron-withdrawing substituents, a competing dissociative mechanism involving the generation of a transient aryl anion has also been identified. wikipedia.orgscispace.com

Furthermore, at pH values near the pKₐ of the borinic acid, where both the acid and its conjugate base are present in significant concentrations, self-catalysis or auto-catalysis can occur, exacerbating the rate of protodeboronation. nih.govnih.govacs.org

The nature of the organic groups bound to the boron atom has a dramatic effect on the rate of protodeboronation.

Cyclopropyl Group : Studies have consistently shown that boronic acids bearing a cyclopropyl group are exceptionally stable towards protodeboronation. nih.goved.ac.ukacs.org The half-life for the protodeboronation of cyclopropyl boronic acid is reported to be greater than one week even at pH 12 and 70 °C. nih.govacs.org This inherent stability is attributed to the high s-character of the C-B bond, making it less susceptible to cleavage.

3-Fluorophenyl Group : The 3-fluorophenyl group contains an electron-withdrawing fluorine atom. For arylboronic acids, electron-withdrawing substituents generally stabilize the molecule towards acid-catalyzed protodeboronation. researchgate.net However, under basic conditions, particularly with multiple electron-withdrawing groups or specific substitution patterns (e.g., di-ortho substitution), they can significantly accelerate protodeboronation by stabilizing the transient aryl anion in a dissociative mechanism or by increasing the Lewis acidity of the boron center. wikipedia.orgresearchgate.netacs.org

For this compound, the exceptional stability conferred by the cyclopropyl group is expected to dominate, making the molecule relatively robust against protodeboronation compared to many other diaryl- or aryl-alkyl-borinic acids. The primary pathway for decomposition would likely be the cleavage of the 3-fluorophenyl-boron bond under basic conditions, although at a significantly slower rate than for borinic acids lacking the stabilizing cyclopropyl group.

Table 2: Relative Protodeboronation Stability of Selected Boronic Acid Motifs

| Organic Group on Boron | Relative Stability | Key Factors |

|---|---|---|

| Cyclopropyl | Very High | High s-character of C-B bond. nih.govacs.org |

| 2-Pyridyl | Very Low (at neutral pH) | Fragmentation via zwitterionic intermediate. nih.govacs.org |

| 2,6-Difluorophenyl | Low (at basic pH) | Strong electron-withdrawing ortho-substituents accelerate decomposition. acs.org |

| p-Anisyl (4-methoxyphenyl) | Moderate | Electron-donating group can influence rate. nih.gov |

This interactive table compares the general stability of different boronic acid motifs towards protodeboronation.

Several strategies have been developed to minimize protodeboronation during chemical reactions. wikipedia.org Given the inherent stability of the cyclopropyl group, aggressive measures may not be necessary for this compound, but an awareness of these techniques is valuable.

Use of Highly Efficient Catalysts : Rapid catalytic turnover in the desired reaction (e.g., cross-coupling) outcompetes the slower protodeboronation side reaction. wikipedia.org

Additives : Metal additives such as silver or copper salts have been shown to accelerate cross-coupling reactions, thereby reducing the impact of protodeboronation. wikipedia.org

"Slow-Release" Strategies : Using boronic acid derivatives like organotrifluoroborates or MIDA (N-methyliminodiacetic acid) boronate esters allows for the slow, controlled release of the boronic acid into the reaction mixture. wikipedia.orged.ac.uk This maintains a low steady-state concentration of the active boron species, minimizing its decomposition. wikipedia.org

Esterification : Converting the borinic acid to a borinate ester can enhance stability. However, the choice of the diol for esterification is crucial. While pinacol (B44631) esters are common and often stabilizing, some esters, particularly those derived from 1,3-propanediols, can undergo protodeboronation much faster than the parent acid. nih.govacs.orged.ac.uk

Transmetalation Mechanisms in Cross-Coupling Reactions

Transmetalation is the key step in Suzuki-Miyaura cross-coupling, where the organic group is transferred from the boron atom to the palladium catalyst. rsc.orgrsc.org This step involves the cleavage of the C-B bond and the formation of a new C-Pd bond. rsc.org

The precise mechanism of transmetalation has been a subject of extensive study, with two primary pathways being widely considered for boronic acids, which are directly applicable to borinic acids. nih.gov

Path A (Boronate Pathway) : This pathway involves the reaction of an organopalladium(II) halide complex (LₙPd(Ar')X) with the borinate anion. The base in the reaction converts the neutral borinic acid into the more nucleophilic borinate, which then attacks the palladium center. nih.gov

Path B (Hydroxide Pathway) : In this alternative pathway, the base reacts with the organopalladium(II) halide complex to form a more reactive organopalladium(II) hydroxide complex (LₙPd(Ar')OH). This palladium-hydroxo species then reacts with the neutral borinic acid. nih.gov Kinetic studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, this pathway can be significantly faster than the boronate pathway. nih.gov A key feature of this mechanism is the formation of a Pd-O-B linkage in a pre-transmetalation intermediate. nih.govprinceton.edu

For this compound, both the neutral acid and its corresponding borinate are potential participants in the transmetalation step. The operative pathway will depend on the specific reaction conditions, including the base, solvent, and ligands on the palladium catalyst. Borinic acids are known to be more Lewis acidic than their boronic acid counterparts, which could enhance their interaction with palladium-hydroxo complexes in Path B. nih.gov It is generally accepted that electron-rich organic groups transmetalate more rapidly. reddit.com Therefore, the transfer of the more electron-rich cyclopropyl group might be kinetically favored over the transfer of the electron-deficient 3-fluorophenyl group, although selectivity can be influenced by steric factors and the specific catalytic system.

Influence of Ligands and Metal Oxidation States on Transmetalation Rate

Transmetalation, the transfer of an organic group from boron to a transition metal, is a critical step in widely used cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings. rsc.orgnih.gov The rate and efficiency of this step are heavily dependent on the choice of ligands and the oxidation state of the metal catalyst.

In Palladium-Catalyzed Suzuki-Miyaura Couplings , the catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. nih.gov Transmetalation then occurs from the organoboron reagent to this Pd(II) species. rsc.org For reactions involving cyclopropylboronic acid, the choice of phosphine (B1218219) ligand is crucial. While triphenylphosphine (B44618) has been commonly used, it is not always highly efficient. tandfonline.com Studies have shown that bulky electron-rich phosphines, such as tricyclohexylphosphine (B42057) (PCy3), can significantly accelerate the reaction. audreyli.com Similarly, specialized tetraphosphine ligands like Tedicyp have proven very effective for the coupling of cyclopropylboronic acid with both aryl bromides and less reactive aryl chlorides, indicating that the ligand architecture plays a key role in facilitating the transmetalation and subsequent steps. tandfonline.com The process concludes with reductive elimination from the Pd(II) center, yielding the coupled product and regenerating the Pd(0) catalyst. nih.gov

In Copper-Catalyzed Chan-Lam Couplings , which form carbon-heteroatom bonds, the mechanism involves different metal oxidation states. wikipedia.org The reaction is typically initiated by the interaction of the boronic acid with a Cu(II) salt, such as copper(II) acetate. rsc.org The proposed mechanism involves coordination of the nucleophile (e.g., an amine or alcohol) to the copper, followed by transmetalation of the organic group (e.g., cyclopropyl) from boron to copper. wikipedia.org This may proceed through a Cu(III) intermediate, which then undergoes reductive elimination to form the final C-N or C-O bond and a Cu(I) species. wikipedia.org Atmospheric oxygen often serves as the terminal oxidant to regenerate the active Cu(II) catalyst from Cu(I), allowing the cycle to continue. nih.govorganic-chemistry.org Ligands are also critical in this process; N-cyclopropylation reactions with cyclopropylboronic acid are effectively promoted using bidentate nitrogen ligands like 2,2′-bipyridine or 1,10-phenanthroline. rsc.orgnih.gov

Table 1: Influence of Catalytic Systems on Transmetalation in Related Couplings

| Coupling Reaction | Metal Catalyst | Typical Ligand(s) | Oxidant | Key Metal Oxidation States | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / [Pd(C₃H₅)Cl]₂ | PPh₃, PCy₃, Tedicyp | None | Pd(0) ↔ Pd(II) | tandfonline.comaudreyli.com |

| Chan-Lam | Cu(OAc)₂ | 2,2′-Bipyridine, 1,10-Phenanthroline | O₂ (air) | Cu(II) → Cu(III) → Cu(I) | wikipedia.orgrsc.orgnih.gov |

Stereochemical Outcomes and Chirality Transfer in Transmetalation

The compound this compound is achiral. Therefore, discussions of stereochemistry are relevant when it reacts with a chiral partner or in the presence of a chiral catalyst. Studies on structurally related chiral organoboron compounds provide strong evidence for predictable stereochemical outcomes.

In palladium-catalyzed Suzuki-type reactions, the transmetalation step is known to proceed with retention of configuration. Research on the coupling of enantiomerically pure cyclopropylboronic acid esters has shown that the reaction with various electrophiles occurs while preserving the absolute stereochemistry of the chiral carbon on the cyclopropane (B1198618) ring. nih.govrsc.org This high-fidelity chirality transfer indicates that the cyclopropyl group is transferred from boron to palladium without erosion of stereochemical information. nih.gov This principle allows for the synthesis of optically active benzyl-substituted cyclopropanes from chiral cyclopropylboronate esters. rsc.org

Based on these findings, it can be predicted that a hypothetical chiral variant of this compound (e.g., with substituents on the cyclopropyl ring creating a stereocenter) would also undergo transmetalation with a high degree of stereochemical retention.

Furthermore, dynamic kinetic asymmetric transformation (DyKAT) represents a sophisticated strategy for controlling stereochemistry. In some palladium-catalyzed cross-couplings of configurationally stable but racemic substrates, a chiral palladium catalyst can facilitate the fast equilibration of diastereomeric intermediates. nih.gov This process, sometimes mediated by tetracoordinate boron species, allows for the conversion of a racemic starting material into a single enantiomer of the product. nih.gov This illustrates that even if the borinic acid itself is not the source of chirality, the stereochemical outcome can be dictated by a chiral ligand environment around the metal center during the catalytic cycle.

Reaction Kinetics and Thermodynamic Studies of Borinic Acid Transformations

While specific kinetic and thermodynamic data for this compound are unavailable, the behavior of simpler boronic and borinic acids provides a solid framework for understanding their transformations.

Table 2: Calculated Thermodynamic Parameters for Boroxine (B1236090) Formation (3 R–B(OH)₂ → R₃B₃O₃ + 3 H₂O) Data from computational studies in vacuo at the MP2/aug-cc-pVTZ level.

| Substituent (R) | ΔH₂₉₈ (kcal/mol) | ΔG₂₉₈ (kcal/mol) | Reference |

|---|---|---|---|

| H | +12.2 | +5.2 | researchgate.net |

| H₃C | +8.1 | +0.6 | nih.gov |

| F | +10.6 | +3.4 | nih.gov |

| H₂N | -2.9 | -10.1 | nih.gov |

From a kinetic perspective, the reactivity of boronic acids is strongly influenced by the electronic properties of their substituents. In reactions with diols, computational studies show that electron-withdrawing R-groups (like CF₃) make the trigonal boronic acid more reactive, while electron-donating groups (like CH₃) make the corresponding tetrahedral boronate ion more reactive. rsc.org Given that this compound contains both a weakly electron-donating cyclopropyl group and an electron-withdrawing 3-fluorophenyl group, its Lewis acidity and kinetic behavior would be a balance of these opposing electronic influences. The 3-fluorophenyl group, in particular, would increase the Lewis acidity at the boron center, likely accelerating its complexation with nucleophiles compared to an unsubstituted phenylborinic acid. rsc.org

Uncatalyzed and Metal-Catalyzed Reaction Pathways

This compound can participate in both uncatalyzed and metal-catalyzed reactions, with each pathway offering distinct synthetic utility.

Uncatalyzed Pathways: Borinic acids, like boronic acids, can undergo transformations without a transition metal. The most common uncatalyzed reaction is the reversible dehydration to form boroxines, which can be achieved by heating or using a drying agent. nih.govresearchgate.net Additionally, organoboron acids can themselves act as catalysts. Highly electron-deficient arylboronic acids are known to catalyze dehydration reactions, such as Friedel-Crafts-type alkylations, by functioning as organic-soluble Lewis acids. nih.gov Another important metal-free pathway is oxidation. Arylboronic acids can be converted to the corresponding phenols using oxidants like hydrogen peroxide, Oxone®, or even air under microwave-assisted, basic conditions, providing a transition-metal-free method for C-O bond formation. nih.govrsc.org

Metal-Catalyzed Pathways: Metal catalysis dramatically expands the reaction scope of organoboron compounds. For this compound, the most relevant pathways would be palladium- and copper-catalyzed cross-couplings.

Palladium-catalyzed Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the organoboron species with an organic halide or triflate. nih.govaudreyli.com This method is exceptionally robust, tolerant of a wide array of functional groups, and highly effective for creating bonds between sp²-hybridized carbons. audreyli.com